4-Methyl-2-oxopentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-Methyl-2-oxopentanoic acid and its derivatives involves various chemical pathways. One notable method for synthesizing 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid involves esterification and bromination, followed by reaction with potassium phthalimide and acidolysis, yielding an overall efficiency of 44% (Lin Yuan, 2006). Another approach described the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride through the electroreduction of methyl 5-nitro-4-oxopentanate in acidic-alcoholic solutions, achieving a substance yield of 61.1–66.0% (A. Konarev, E. A. Lukyanets, V. M. Negrimovskii, 2007).
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-oxopentanoic acid has been studied through crystallographic and theoretical methods. The resonance-assisted hydrogen bonds between the oxime and carboxyl group in its structure were analyzed, showing electron charge distribution impacts based on the oxime and carboxyl moieties' relative positions (J. Maurin, A. Leś, M. Winnicka-Maurin, 1995).
Chemical Reactions and Properties
4-Methyl-2-oxopentanoic acid undergoes various chemical reactions, including its characterization by electrospray ionization and collision-induced dissociation, revealing fragmentation pathways and proton transfer mechanisms (B. Kanawati, Seweryn Joniec, R. Winterhalter, G. Moortgat, 2008). Another study highlighted the oxidation of substituted 4-oxo acids by acid bromate, exploring the kinetics and mechanism involved in this process (C. Reddy, P. S. Manjari, 2010).
Physical Properties Analysis
The physical properties of 4-Methyl-2-oxopentanoic acid, such as its phase behavior, solubility, and density, have been investigated to understand its behavior in various conditions and applications. While specific studies focusing solely on its physical properties were not highlighted in this search, understanding these aspects is crucial for its application in industrial and research settings.
Chemical Properties Analysis
The chemical properties of 4-Methyl-2-oxopentanoic acid include its reactivity, stability, and interaction with other compounds. The electrosynthesis study mentioned earlier provides insight into its reactivity and the conditions under which it can be transformed into valuable derivatives for further applications (A. Konarev, E. A. Lukyanets, V. M. Negrimovskii, 2007).
Scientific Research Applications
Metabolism in Pancreatic Islets : 4-Methyl-2-oxopentanoate is metabolized in rat pancreatic islets, affecting cellular respiration, ketone body formation, and biosynthetic activity. This metabolism is coupled to mitochondrial oxidative phosphorylation, indicating its importance in cellular energy processes in the pancreas (Hutton, Sener, & Malaisse, 1979).
Synthesis Applications : It has been synthesized from levulinic acid through various chemical reactions, illustrating its potential in synthetic chemistry applications (Yuan, 2006).
Mass Spectrometry Characterization : The compound has been characterized using mass spectrometry, providing insights into its structure and potential fragmentation pathways. This is crucial for understanding its behavior in various chemical and biological contexts (Kanawati et al., 2008).
Extraction Studies : Research on the extraction of 4-oxopentanoic acid demonstrates its potential for separation and purification, which is important in both industrial and laboratory settings (Kumar et al., 2015).
Electrosynthesis Research : Studies on the electrosynthesis of related compounds like 5-amino-4-oxopentanoic acid hydrochloride showcase the electrochemical applications of 4-Methyl-2-oxopentanoic acid and its derivatives (Konarev, Lukyanets, & Negrimovskii, 2007).
Photoelectrochemistry : Its photoelectrochemical reactions on semiconductor/metal particles have been investigated, suggesting potential applications in energy conversion and environmental technology (Chum et al., 1983).
Biomedical Applications : The compound's role in metabolic diseases like maple syrup urine disease has been explored, indicating its importance in medical research and diagnostics (Schadewaldt et al., 1989).
Isotope Labeling Studies : It has been used in isotope labeling studies, which are crucial for understanding metabolic pathways and disease mechanisms (Hachey et al., 1991).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-methyl-2-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAJNAXTPSGJCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4502-00-5 (hydrochloride salt), 51828-95-6 (calcium salt) | |
Record name | alpha-Ketoisocaproic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6061157 | |
Record name | alpha-Ketoisocaproic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Pale yellow liquid; fruity aroma | |
Record name | Ketoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Methyl-2-oxopentanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/454/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
32 mg/mL, Soluble in water, Soluble (in ethanol) | |
Record name | Ketoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-Methyl-2-oxopentanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/454/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.053-1.058 | |
Record name | 4-Methyl-2-oxopentanoic acid | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/454/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Methyl-2-oxopentanoic acid | |
CAS RN |
816-66-0 | |
Record name | 4-Methyl-2-oxovaleric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=816-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Ketoisocaproic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Ketoisocaproic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03229 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pentanoic acid, 4-methyl-2-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Ketoisocaproic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2-oxovaleric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.304 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | .ALPHA.-KETOISOCAPROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GUJ8AH400 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ketoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
8 - 10 °C | |
Record name | Ketoleucine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000695 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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